1-[2-(2-fluorophenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine
Overview
Description
1-[2-(2-fluorophenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine, also known as FUBP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant interest in scientific research due to its potential therapeutic applications.
Mechanism of Action
1-[2-(2-fluorophenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine acts as a partial agonist at the 5-HT1A receptor subtype, which is involved in the regulation of mood, anxiety, and stress. It also exhibits moderate affinity for the dopamine D2 receptor subtype. The exact mechanism of action of 1-[2-(2-fluorophenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine is still under investigation, but it is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects
1-[2-(2-fluorophenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase serotonin and dopamine levels in the prefrontal cortex, which is involved in cognitive and emotional processing. It also increases the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Advantages and Limitations for Lab Experiments
1-[2-(2-fluorophenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in common organic solvents. It also exhibits good stability under normal laboratory conditions. However, it has some limitations, such as its low potency and selectivity for the 5-HT1A receptor subtype, which may require higher doses for in vivo studies.
Future Directions
There are several potential future directions for the study of 1-[2-(2-fluorophenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine. One area of interest is the development of more selective and potent analogs that can target specific receptor subtypes. Another area of interest is the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, the development of new synthetic routes and methods for the production of 1-[2-(2-fluorophenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine could also be explored.
Scientific Research Applications
1-[2-(2-fluorophenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit significant activity as a serotonin receptor agonist, particularly at the 5-HT1A receptor subtype. This makes it a potential candidate for the treatment of various neurological and psychiatric disorders such as anxiety, depression, and schizophrenia.
properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c1-3-18(27-19-10-6-4-8-16(19)22)21(25)24-14-12-23(13-15-24)17-9-5-7-11-20(17)26-2/h4-11,18H,3,12-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGKANNGGDHHDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=CC=C2OC)OC3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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